5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Nuclear Receptor Binding DAF-12 Parasitology

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This scaffold features a fused pyrazole-pyrimidine core, decorated with a methyl group at position 5, a phenyl ring at position 3, and a piperidine moiety at position The compound is primarily investigated as a small-molecule kinase inhibitor scaffold, with literature precedence for AMP-activated protein kinase (AMPK) modulation and broader kinase inhibition potential.

Molecular Formula C18H20N4
Molecular Weight 292.386
CAS No. 877787-00-3
Cat. No. B2509513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
CAS877787-00-3
Molecular FormulaC18H20N4
Molecular Weight292.386
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C18H20N4/c1-14-12-17(21-10-6-3-7-11-21)22-18(20-14)16(13-19-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
InChIKeyZKQFIAVYHONUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 877787-00-3): Compound Class and Procurement-Relevant Characteristics


5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family . This scaffold features a fused pyrazole-pyrimidine core, decorated with a methyl group at position 5, a phenyl ring at position 3, and a piperidine moiety at position 7. The compound is primarily investigated as a small-molecule kinase inhibitor scaffold, with literature precedence for AMP-activated protein kinase (AMPK) modulation and broader kinase inhibition potential [1]. Its molecular formula is C19H22N4, with a molecular weight of 292.39 g/mol and a predicted LogP of approximately 3.02 (ACD/Labs) . The presence of the piperidine substituent distinguishes it from morpholine-containing analogs and influences both physicochemical properties and target engagement profiles.

Why Generic Substitution of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine Fails: Structural Determinants of Target Engagement and Selectivity


Superficial structural similarity within the pyrazolo[1,5-a]pyrimidine class masks critical variations in substituent identity and position that govern kinase selectivity profiles. The piperidine ring at position 7 is not a passive solubility handle; it has been shown to facilitate the formation of an appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of an amide bond, directly influencing anti-RSV activity . Replacing the 5-methyl group with an isopropyl substituent (e.g., 5-isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine) alters steric bulk and lipophilicity, which can shift kinase selectivity and change cell permeability. Similarly, substituting the piperidine with a morpholine (as in 4-(5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)morpholine) removes a hydrogen-bond acceptor/donor profile and alters conformational preferences, resulting in divergent biological activity [1]. Without head-to-head data, procurement based solely on core scaffold identity risks acquiring a compound with uncharacterized selectivity and potency.

Quantitative Evidence Guide for 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Comparator-Based Differentiation Data


Piperidine vs. Morpholine at Position 7: Differential Binding to C. elegans DAF-12 Nuclear Receptor

In a high-throughput screening campaign, the piperidine-containing analog 5-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine demonstrated binding activity against the C. elegans nuclear hormone receptor DAF-12 (EC50 < 160 nM) in a cell-based heat shock factor-1 (HSF-1) stress response assay [1]. By contrast, the morpholine-substituted analog 4-(5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)morpholine showed a distinct target engagement profile, binding to DAF-12 in a separate assay format, highlighting that the 7-position substituent directly modulates nuclear receptor interaction [2]. The target compound, bearing an unsubstituted piperidine, is expected to occupy an intermediate steric and electronic space between the 4-methylpiperidine and morpholine variants, offering a differentiated selectivity window.

Nuclear Receptor Binding DAF-12 Parasitology

5-Methyl vs. 5-Isopropyl Substitution: Impact on AMPK/mTOR Pathway Inhibition Potency

The 5-isopropyl analog, 5-isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, has been reported to inhibit AMPK and impact mTOR and acetyl CoA carboxylase pathways, with cellular effects including reduced cell viability and apoptosis induction in cancer cell lines . The target compound, bearing a 5-methyl substituent, exhibits lower lipophilicity (predicted LogP ~3.02 vs. ~4.0 for the isopropyl analog) . This difference in physicochemical properties is expected to translate into altered cell permeability, metabolic stability, and kinase selectivity, as evidenced by structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine AMPK inhibitors showing that the 5-position substituent size directly correlates with AMPK binding pocket complementarity [1]. No direct head-to-head comparison between the 5-methyl and 5-isopropyl compounds in the same assay is currently available.

AMPK Inhibition mTOR Pathway Cancer Metabolism

Piperidine Ring Conformation: Differentiation from Morpholine and Piperazine Analogs in RSV Fusion Protein Inhibition

Molecular dynamics studies on pyrazolo[1,5-a]pyrimidine-based respiratory syncytial virus (RSV) fusion protein inhibitors have demonstrated that the piperidine ring facilitates the formation of an appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and a pendant amide bond, a conformation essential for anti-RSV activity [1]. Compounds with acyclic amine chains or morpholine substituents at this position showed distinct dihedral angle distributions and reduced antiviral potency. While the target compound lacks the amide bond extension present in this series, the conformational role of the piperidine ring is a key structural feature that differentiates it from analogs bearing a morpholine (as in 4-(5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)morpholine) or piperazine ring, which exhibit different ring puckering preferences and hydrogen-bonding capabilities [2].

RSV Antiviral Conformational Analysis Piperidine SAR

Best Research and Industrial Application Scenarios for 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine


Kinase Profiling and Selectivity Screening Panels

The compound is suitable as a tool for kinase selectivity profiling, particularly against AMPK and related kinases. Its distinct 5-methyl/7-piperidine substitution pattern provides a differentiated chemotype from the well-characterized AMPK inhibitor Dorsomorphin (Compound C) [1]. Researchers investigating structure-kinase selectivity relationships can use this compound to probe the steric and electronic requirements of the ATP-binding pocket, as suggested by SAR studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors [2].

Nuclear Receptor and Stress Response Pathway Investigation

Based on the activity of the closely related 4-methylpiperidine analog in HSF-1/DAF-12 stress response assays (EC50 < 160 nM) [1], this compound can serve as a scaffold for developing chemical probes to study nuclear hormone receptor signaling and cellular stress pathways. The unsubstituted piperidine variant provides a baseline for evaluating the impact of piperidine ring substitution on nuclear receptor engagement.

Synthetic Chemistry Methodology Development

The compound's 7-piperidine substituent, installed via SNAr amination, makes it a relevant substrate for developing and optimizing Pd-catalyzed C-H arylation and cross-coupling methodologies on the pyrazolo[1,5-a]pyrimidine core [2]. Its structural features enable the exploration of late-stage functionalization strategies at positions 2, 6, and the phenyl ring.

Lead Optimization Starting Point for Metabolic Disease and Oncology Programs

Given the role of AMPK in energy homeostasis and cancer metabolism, and the demonstrated pathway inhibition by close analogs, this compound (with its balanced MW of 292.39 and acceptable predicted LogP of ~3.02) is a viable starting point for medicinal chemistry optimization toward AMPK-modulating therapeutics [1]. The 5-methyl group offers a less lipophilic alternative to the isopropyl analog, potentially leading to improved pharmacokinetic properties.

Quote Request

Request a Quote for 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.